molecular formula C20H17N3O5 B4046233 METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE

METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE

Cat. No.: B4046233
M. Wt: 379.4 g/mol
InChI Key: IETVFQGXJJQGAT-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE is a complex organic compound that features a pyrrole ring, a nitrophenyl group, and a pyridylmethyl group

Preparation Methods

The synthesis of METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-nitrobenzaldehyde with a pyrrole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, followed by purification steps to isolate the final compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, particularly at the 2-position. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and various bases and acids.

Scientific Research Applications

METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrole and pyridylmethyl groups contribute to the compound’s binding affinity and specificity towards its targets. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Similar compounds include other pyrrole derivatives and nitrophenyl-containing molecules. Compared to these, METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

IUPAC Name

methyl (4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-5-oxo-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-13-18(20(25)28-2)16(10-15-7-3-4-8-17(15)23(26)27)19(24)22(13)12-14-6-5-9-21-11-14/h3-11H,12H2,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETVFQGXJJQGAT-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC=CC=C2[N+](=O)[O-])C(=O)N1CC3=CN=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC=CC=C2[N+](=O)[O-])/C(=O)N1CC3=CN=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-METHYL-3-[(Z)-1-(2-NITROPHENYL)METHYLIDENE]-2-OXO-1-(3-PYRIDYLMETHYL)-1,2-DIHYDRO-3H-PYRROLE-4-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.